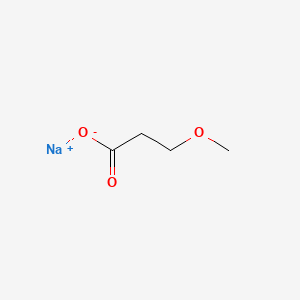
Propanoic acid, 3-methoxy-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-methoxypropanoate is an organic compound with the molecular formula C4H7NaO3. It is a sodium salt derivative of 3-methoxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 3-methoxypropanoate can be synthesized through the neutralization of 3-methoxypropanoic acid with sodium hydroxide. The reaction typically involves dissolving 3-methoxypropanoic acid in a suitable solvent, such as water or methanol, and then adding sodium hydroxide to the solution. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The resulting solution is then evaporated to obtain the solid sodium 3-methoxypropanoate.
Industrial Production Methods: In an industrial setting, the production of sodium 3-methoxypropanoate may involve the use of continuous reactors where 3-methoxypropanoic acid and sodium hydroxide are continuously fed into the reactor. The reaction mixture is then subjected to distillation to remove any excess water or solvent, yielding high-purity sodium 3-methoxypropanoate.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxypropanoic acid.
Reduction: It can be reduced to form 3-methoxypropanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-methoxypropanoic acid.
Reduction: 3-methoxypropanol.
Substitution: Various substituted propanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 3-methoxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of biodegradable polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 3-methoxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-methoxypropanoate: This compound is similar in structure but has a methyl group instead of a sodium ion.
3-Methoxypropanoic acid: The parent acid form of sodium 3-methoxypropanoate.
3-Methoxypropanol: A reduced form of 3-methoxypropanoic acid.
Uniqueness: Sodium 3-methoxypropanoate is unique due to its ionic nature, which imparts different solubility and reactivity properties compared to its non-ionic counterparts. This makes it particularly useful in applications where ionic compounds are preferred, such as in certain industrial processes and biological systems.
Eigenschaften
CAS-Nummer |
56637-95-7 |
|---|---|
Molekularformel |
C4H7NaO3 |
Molekulargewicht |
126.09 g/mol |
IUPAC-Name |
sodium;3-methoxypropanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
PSNPZWZSZJLDGT-UHFFFAOYSA-M |
Kanonische SMILES |
COCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


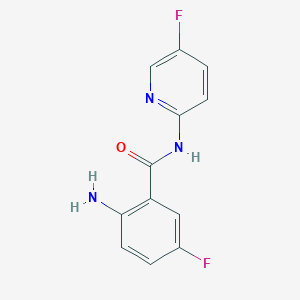
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

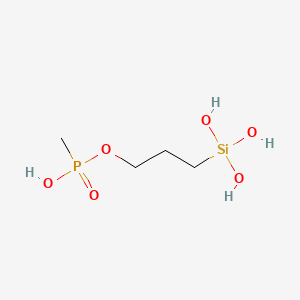
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)

![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
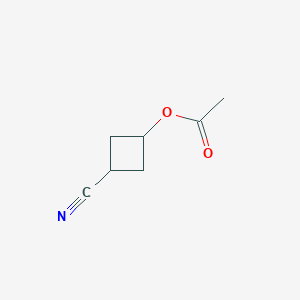
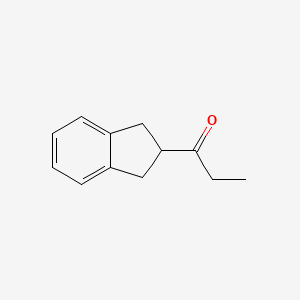
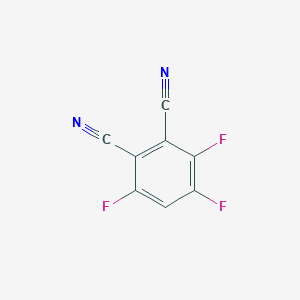

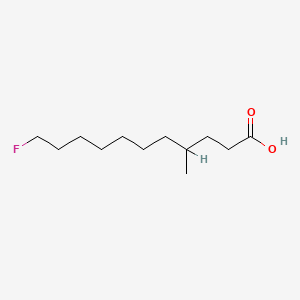

![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
